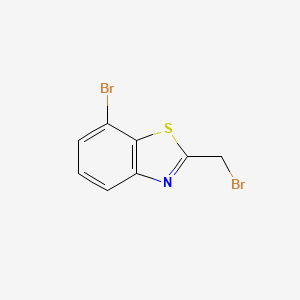
7-Bromo-2-(bromomethyl)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(bromomethyl)benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The 7-bromo-2-(bromomethyl) derivative is characterized by the presence of bromine atoms at the 7th position and a bromomethyl group at the 2nd position of the benzothiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 7-bromo-2-(bromomethyl)- can be achieved through several methods. One common approach involves the bromination of 2-(bromomethyl)benzothiazole. This process typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of benzothiazole, 7-bromo-2-(bromomethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-(bromomethyl)benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Palladium or copper catalysts, mild temperatures, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, room temperature to slightly elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride, typically in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzothiazole derivatives with reduced bromomethyl groups.
Aplicaciones Científicas De Investigación
7-Bromo-2-(bromomethyl)benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzothiazole, 7-bromo-2-(bromomethyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, leading to antibacterial effects . The bromomethyl group can also undergo nucleophilic substitution reactions, forming covalent bonds with target proteins and altering their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzothiazole: Similar structure but lacks the bromomethyl group at the 2nd position.
2-Chlorobenzothiazole: Contains a chlorine atom instead of bromine at the 2nd position.
2-Mercaptobenzothiazole: Contains a thiol group at the 2nd position instead of a bromomethyl group.
Uniqueness
7-Bromo-2-(bromomethyl)benzothiazole is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological and material properties .
Propiedades
Número CAS |
110704-15-9 |
|---|---|
Fórmula molecular |
C8H5Br2NS |
Peso molecular |
307.003 |
Nombre IUPAC |
7-bromo-2-(bromomethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
Clave InChI |
CMBUZCOIAUZKRA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















